molecular formula C17H14N2O4S B13405330 N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide

N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide

Cat. No.: B13405330
M. Wt: 342.4 g/mol
InChI Key: FDQIMQZMOMSFHM-UHFFFAOYSA-N
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Description

N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide is a complex organic compound that features a unique combination of benzodioxole, phenyl, and isothiazolamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further functionalized to introduce the phenyl and isothiazolamine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the alkylation and reduction steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety could yield a carboxylic acid derivative, while reduction of the isothiazolamine group could produce an amine.

Scientific Research Applications

N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-1,3-Benzodioxol-5-yl-4-methyl-5-phenyl-3-isothiazolamine1,1-Dioxide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the benzodioxole moiety may interact with enzymes involved in oxidative stress, while the isothiazolamine group could modulate signaling pathways related to inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of benzodioxole, phenyl, and isothiazolamine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-methyl-1,1-dioxo-5-phenyl-1,2-thiazol-3-amine

InChI

InChI=1S/C17H14N2O4S/c1-11-16(12-5-3-2-4-6-12)24(20,21)19-17(11)18-13-7-8-14-15(9-13)23-10-22-14/h2-9H,10H2,1H3,(H,18,19)

InChI Key

FDQIMQZMOMSFHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(S(=O)(=O)N=C1NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

Origin of Product

United States

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